molecular formula C12H9F3 B11893650 1-Methyl-8-(trifluoromethyl)naphthalene

1-Methyl-8-(trifluoromethyl)naphthalene

Cat. No.: B11893650
M. Wt: 210.19 g/mol
InChI Key: IHEHGVBEXCDBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-8-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H9F3 It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a trifluoromethyl group is attached to the eighth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-8-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the trifluoromethylation of 1-methylnaphthalene using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and may require a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-8-(trifluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-8-(trifluoromethyl)naphthalene involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-8-(trifluoromethyl)naphthalene is unique due to the specific positioning of the methyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group imparts unique electronic properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H9F3

Molecular Weight

210.19 g/mol

IUPAC Name

1-methyl-8-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H9F3/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13,14)15/h2-7H,1H3

InChI Key

IHEHGVBEXCDBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.